molecular formula C17H14N4O6S2 B4561290 3,5-Dimethyl-1-(2-nitrobenzenesulfonyl)-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole

3,5-Dimethyl-1-(2-nitrobenzenesulfonyl)-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole

Cat. No.: B4561290
M. Wt: 434.5 g/mol
InChI Key: POQLBUKSSHRHPG-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(2-nitrobenzenesulfonyl)-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of nitrobenzenesulfonyl and nitrophenylsulfanyl groups, which contribute to its unique chemical properties.

Scientific Research Applications

3,5-Dimethyl-1-(2-nitrobenzenesulfonyl)-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the production of dyes, pigments, or other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(2-nitrobenzenesulfonyl)-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the nitrobenzenesulfonyl group: This step may involve the reaction of the pyrazole with 2-nitrobenzenesulfonyl chloride under basic conditions.

    Attachment of the nitrophenylsulfanyl group: This could be done by reacting the intermediate with 4-nitrophenylsulfanyl chloride.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the nitro groups, converting them to amines.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, compounds with nitro and sulfonyl groups can interact with proteins, enzymes, or nucleic acids, potentially inhibiting or modifying their function. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Lacks the nitrobenzenesulfonyl and nitrophenylsulfanyl groups.

    1-(2-Nitrobenzenesulfonyl)-1H-pyrazole: Lacks the dimethyl and nitrophenylsulfanyl groups.

    4-[(4-Nitrophenyl)sulfanyl]-1H-pyrazole: Lacks the dimethyl and nitrobenzenesulfonyl groups.

Uniqueness

The presence of both nitrobenzenesulfonyl and nitrophenylsulfanyl groups in 3,5-Dimethyl-1-(2-nitrobenzenesulfonyl)-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole makes it unique compared to other pyrazole derivatives. These groups can significantly influence the compound’s reactivity, solubility, and potential biological activity.

Properties

IUPAC Name

3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1-(2-nitrophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O6S2/c1-11-17(28-14-9-7-13(8-10-14)20(22)23)12(2)19(18-11)29(26,27)16-6-4-3-5-15(16)21(24)25/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQLBUKSSHRHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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